4(1H)-Quinazolinone, 2-(2-methylpropyl)-
Description
Overview of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged structure" status in drug development. mdpi.com This bicyclic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, serves as a versatile framework for designing therapeutic agents. wisdomlib.orgresearchgate.net Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive properties. mdpi.commdpi.comresearchgate.netnih.govjclmm.com
The structural features of quinazolinones allow for substitutions at various positions, which can significantly modify their biological effects and physicochemical properties. researchgate.net This adaptability has enabled the development of numerous clinically approved drugs and a multitude of compounds under investigation for various diseases. researchgate.netmdpi.com For instance, quinazoline-based drugs like gefitinib (B1684475) and vandetanib (B581) are utilized in cancer therapy as kinase inhibitors. nih.gov The consistent emergence of new biological targets for quinazolinone derivatives underscores the scaffold's enduring importance in the quest for novel therapeutics. researchgate.netnih.gov
Historical Context and Evolution of Quinazolinone Research
The journey of quinazolinone research began in the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. wisdomlib.orgnih.gov A significant milestone in the synthesis of 4(3H)-quinazolinones was the Niementowski reaction, first described in 1895, which involves heating anthranilic acid with an excess of formamide. acgpubs.org
Over the decades, research into quinazolinone and its derivatives has evolved substantially. researchgate.net Early studies focused on fundamental synthesis and characterization. However, the discovery of the diverse biological activities associated with this scaffold propelled it into the forefront of medicinal chemistry. researchgate.netekb.eg The development of modern synthetic methodologies has made the production of a wide array of quinazolinone derivatives more efficient, facilitating extensive structure-activity relationship (SAR) studies and the exploration of their therapeutic potential against a growing number of diseases. wisdomlib.orgopenmedicinalchemistryjournal.com
Structural Classification of Quinazolinone Isomers and Derivatives (e.g., 4(1H)- and 4(3H)-Quinazolinones)
Quinazolinone is a heterocyclic compound featuring a quinazoline core with a carbonyl group. Two primary isomers exist: 2-quinazolinone and 4-quinazolinone, with the latter being the more prevalent and extensively studied isomer in medicinal chemistry. wikipedia.org
The 4-quinazolinone structure itself exhibits tautomerism, existing in two forms: 4(1H)-quinazolinone and 4(3H)-quinazolinone. This is due to the migration of a proton between the nitrogen atoms at positions 1 and 3 of the pyrimidine ring. The IUPAC name for the base structure is Quinazolin-4(3H)-one, but it is often referred to as 4(1H)-Quinazolinone as well. wikipedia.orgnist.gov The specific tautomeric form can be influenced by the substituents on the quinazolinone ring system. The ability to introduce a wide variety of substituents at different positions on this scaffold has led to a vast library of derivatives with diverse chemical and biological properties. nih.govresearchgate.net
Rationale for Focused Investigation on 2-Substituted 4(1H)-Quinazolinones, exemplified by 4(1H)-Quinazolinone, 2-(2-methylpropyl)-
The substitution at the 2-position of the 4(1H)-quinazolinone scaffold is a critical determinant of its biological activity. nih.govresearchgate.net Research has consistently shown that modifications at this position can profoundly influence the compound's interaction with biological targets. researchgate.netnih.gov For example, the introduction of aryl groups at the 2-position has been a successful strategy in developing potent anticancer agents. nih.gov
The investigation into 2-alkyl-substituted 4(1H)-quinazolinones, such as 4(1H)-Quinazolinone, 2-(2-methylpropyl)-, is driven by the need to explore a wider chemical space and to fine-tune the pharmacological profile of this class of compounds. Studies on similar 2-alkyl and 2-aralkyl derivatives have demonstrated their potential as anti-inflammatory and anticonvulsant agents. ekb.egnih.gov For instance, a study on the anti-inflammatory activity of various 2-substituted-4(1H)-quinazolinones highlighted the importance of the substituent at the 2-position for potency. nih.gov
While specific research data on the biological activities of 4(1H)-Quinazolinone, 2-(2-methylpropyl)- is not extensively documented in readily available literature, the rationale for its synthesis and investigation lies in the systematic exploration of structure-activity relationships within the 2-substituted quinazolinone series. The 2-methylpropyl (isobutyl) group offers a specific size, lipophilicity, and steric profile that can be compared with other alkyl and aryl substituents to understand the structural requirements for optimal activity at a given biological target.
The synthesis of such compounds is often achieved through methods like the condensation of anthranilamide with the corresponding acid chloride or by reacting isatoic anhydride (B1165640) with the appropriate carboxamide. ekb.egnih.gov The table below presents a conceptual framework based on findings for related compounds, illustrating how variations at the 2-position can influence biological activity.
Table 1: Influence of 2-Position Substituent on the Biological Activity of 4(1H)-Quinazolinones
| Substituent at Position 2 | Observed Biological Activity | Reference |
|---|---|---|
| Isopropyl | Anti-inflammatory | nih.gov |
| Cyclopropyl | Anti-inflammatory | nih.gov |
| Phenyl | Anticancer, Antitumor | nih.govresearchgate.net |
| Benzyl | Antimicrobial | ekb.eg |
| 2-Methoxyphenyl | Antiproliferative | nih.gov |
This systematic approach allows medicinal chemists to build a comprehensive understanding of how subtle structural changes, such as the introduction of a 2-(2-methylpropyl) group, can lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88976-10-7 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)7-11-13-10-6-4-3-5-9(10)12(15)14-11/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
InChI Key |
GUZJGBCZBUEHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1h Quinazolinone Derivatives
Established Synthetic Routes for the Quinazolinone Core
The synthesis of the fundamental quinazolinone structure can be achieved through several established methods, each with its own set of advantages and historical significance. These routes typically involve the cyclization of an anthranilic acid derivative or a related precursor.
One of the most traditional and widely recognized methods is the Niementowski quinazoline (B50416) synthesis . This reaction involves the thermal condensation of anthranilic acid with an appropriate amide to form the 4(3H)-quinazolinone ring. nih.govwikipedia.org Historically, this method required high temperatures and long reaction times. mdpi.com
Another classical approach is the Griess quinazoline synthesis , which is of significant historical importance as it marked the first synthesis of the quinazoline nucleus. This method, first reported in 1869, involves the reaction of anthranilic acid with cyanogen (B1215507). ijprajournal.com
The Camps quinoline (B57606) synthesis is also relevant as it can produce hydroxyquinolines from o-acylaminoacetophenones, which are structurally related to the precursors used in some quinazolinone syntheses.
Modern synthetic chemistry has built upon these foundational methods to develop more efficient and versatile protocols. Many current approaches still utilize readily available starting materials like anthranilic acid, 2-aminobenzamide (B116534), or isatoic anhydride (B1165640). ijprajournal.comcu.edu.eg
One-Pot Reaction Protocols for Quinazolinone Synthesis
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for quinazolinone derivatives. These methods combine multiple reaction steps into a single procedure without the need for isolating intermediates. For instance, 2,3-disubstituted 4(3H)-quinazolinones can be synthesized in a one-pot, three-component reaction involving isatoic anhydride, an amine, and an orthoester. mdpi.com Another approach involves the palladium-catalyzed one-pot reaction of 2-nitrobenzamide (B184338) with alcohols, which proceeds through a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. organic-chemistry.org Similarly, the condensation of 2-aminobenzamide with aldehydes can be achieved in a single pot to yield 2-substituted 4(3H)-quinazolinones. acs.org
Catalyst-Free and Environmentally Conscious Synthetic Approaches
In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for quinazolinone synthesis have been reported. These methods often utilize safer solvents like water or solvent-free conditions. One such example is the reaction of 2-aminobenzamide with aldehydes in water, which can proceed without any catalyst to produce quinazolinones in good yields. acs.org Another green approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein, avoiding the need for metal catalysts and hazardous oxidants. nih.gov The use of a low melting mixture of maltose, dimethylurea, and ammonium (B1175870) chloride has also been described as an inexpensive and biodegradable reaction medium for catalyst-free quinazoline synthesis.
Microwave-Assisted Synthesis in Quinazolinone Derivatization
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technology has been successfully applied to the Niementowski synthesis, enhancing its efficiency. ijprajournal.com Microwave-assisted one-pot syntheses of various quinazolinone derivatives have also been developed, including the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, and the preparation of pyrazoloquinazolinones. researchgate.netgoogle.com The use of microwave energy can facilitate the rapid generation of diverse libraries of quinazolinone compounds for various applications. capes.gov.br
Organometallic Reagent-Mediated Functionalization (e.g., Lithiation of 2-Alkyl-4(3H)-Quinazolinones)
Organometallic reagents provide a powerful avenue for the functionalization of the quinazolinone scaffold, particularly at the 2-position. The lithiation of 2-alkyl-4(3H)-quinazolinones, followed by reaction with an electrophile, is a key strategy for introducing or modifying substituents at this position. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated at the nitrogen and the 2-methyl group using n-butyllithium. This dilithio reagent can then react with various electrophiles to yield 2-substituted derivatives. nih.govnih.gov This methodology has been extended to 2-ethyl and 2-propyl analogues, where double lithiation is achieved using lithium diisopropylamide (LDA). nih.govnih.gov This approach offers a general procedure for accessing a range of 2-substituted 3-(methylamino)-4(3H)-quinazolinones. nih.gov
Targeted Synthetic Strategies for Introducing the 2-(2-methylpropyl) Moiety
To synthesize the specific compound 4(1H)-Quinazolinone, 2-(2-methylpropyl)-, several of the aforementioned general methods can be adapted by selecting the appropriate starting materials.
A plausible and direct approach is the condensation of 2-aminobenzamide with isovaleraldehyde (3-methylbutanal). This reaction, which can be performed under catalyst-free conditions in water or with the assistance of a catalyst, would directly introduce the 2-methylpropyl (isobutyl) group at the 2-position of the quinazolinone ring. acs.org
Another viable route is a modification of the Niementowski synthesis . This would involve the reaction of anthranilic acid with isovaleramide (3-methylbutanamide). Heating these two components, potentially with microwave assistance to improve yields and reduce reaction times, would lead to the formation of the desired product. nih.govwikipedia.org
Furthermore, the acylation of anthranilic acid with isovaleryl chloride would produce N-isovalerylanthranilic acid. This intermediate can then be cyclized in the presence of a dehydrating agent like acetic anhydride to form the corresponding 2-(2-methylpropyl)-3,1-benzoxazin-4-one. Subsequent reaction of this benzoxazinone (B8607429) with ammonia (B1221849) would yield 4(1H)-Quinazolinone, 2-(2-methylpropyl)-. nih.gov
Finally, a more advanced approach could involve the lithiation of a 2-propyl-4(3H)-quinazolinone derivative , followed by reaction with a methylating agent such as methyl iodide. This would add a methyl group to the propyl side chain, forming the isobutyl group. This method allows for the modification of an existing quinazolinone scaffold. nih.govnih.gov
Optimization of Reaction Conditions and Yields for Diverse Quinazolinone Derivatives
The optimization of reaction conditions is crucial for maximizing the yield and purity of quinazolinone derivatives. Several factors can be adjusted to achieve the desired outcome.
Catalyst Selection: A variety of catalysts have been employed in quinazolinone synthesis, including both metal-based and metal-free options. For instance, in one-pot syntheses, copper- and palladium-based catalysts have shown high efficacy. mdpi.com In environmentally friendly approaches, organocatalysts or photocatalysts are utilized. nih.gov The choice of catalyst can significantly influence the reaction rate and selectivity.
Solvent Effects: The reaction solvent can have a profound impact on the synthesis. While traditional methods often use organic solvents, modern approaches are increasingly turning to greener alternatives like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. acs.org For microwave-assisted syntheses, solvents with high dielectric constants are often preferred.
Temperature and Reaction Time: These two parameters are closely linked. Conventional heating methods may require high temperatures and prolonged reaction times. mdpi.com In contrast, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often at comparable or even lower temperatures. researchgate.netgoogle.com
Starting Material and Reagent Stoichiometry: The nature of the substituents on the starting materials can affect reactivity. For example, electron-donating or -withdrawing groups on the anthranilic acid or aldehyde can influence the reaction rate and yield. The stoichiometry of the reactants is also a critical parameter to optimize to ensure complete conversion and minimize side products.
An example of optimization is the mechanochemical synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide and aldehydes using o-iodoxybenzoic acid (IBX). By controlling the reaction conditions through ball-milling, the desired products can be obtained in good yields.
The following table provides a summary of various synthetic conditions that have been optimized for the synthesis of quinazolinone derivatives, which can be extrapolated for the synthesis of 4(1H)-Quinazolinone, 2-(2-methylpropyl)-.
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
| 2-Aminobenzamide, Aldehyde | Fluorescein, TBHP | - | Visible Light | Good to Excellent | nih.gov |
| Isatoic Anhydride, Amine, Orthoester | None | None | 120 °C or MW (140 °C) | Excellent | mdpi.com |
| 2-Halobenzoic Acid, Amidine | Iron catalyst | Water | Microwave | Moderate to High | google.com |
| 2-Aminobenzamide, Aldehyde | None | Water | Reflux | Good | acs.org |
| 2-Aminobenzamide, Aldehyde | o-Iodoxybenzoic acid (IBX) | None (Ball-milling) | Mechanochemical | Good |
Table 1: Examples of Optimized Reaction Conditions for Quinazolinone Synthesis
Derivatization and Chemical Modification Strategies of the Quinazolinone Nucleus
Positional Substitution Patterns and Associated Synthetic Routes
The strategic functionalization of the quinazolinone ring system is paramount in developing novel derivatives with tailored activities. The C-2, N-1, N-3, C-6, and C-8 positions are key sites for modification, each accessible through specific synthetic pathways.
Strategies for Modification at the C-2 Position of the Quinazolinone Ring, with Emphasis on Alkyl Chain Introduction (e.g., 2-(2-methylpropyl))
The introduction of various substituents at the C-2 position of the quinazolinone ring is a common strategy to modulate biological activity. The synthesis of 2-alkyl-4(1H)-quinazolinones, such as 2-(2-methylpropyl)-4(1H)-quinazolinone, can be achieved through several established methods.
One of the most traditional and widely used methods is the Niementowski reaction , which involves the condensation of anthranilic acid with an appropriate amide. acgpubs.org For the synthesis of 2-alkyl derivatives, the corresponding alkanoic acid amide would be utilized. Another classical approach is the reaction of anthranilic acid with an acid anhydride (B1165640), like acetic anhydride, to form a benzoxazinone (B8607429) intermediate. tandfonline.com This intermediate can then react with an amine to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-one. tandfonline.com
More contemporary methods offer greater efficiency and substrate scope. For instance, a copper(I)-catalyzed, ligand- and base-free domino strategy allows for the synthesis of 2-substituted quinazolinones from 2-bromobenzamide, using various substrates like aldehydes and alcohols. organic-chemistry.org Another approach involves the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by an oxidative dehydrogenation step. organic-chemistry.org
The introduction of an isobutyl group (2-methylpropyl) at the C-2 position specifically can be accomplished by reacting anthranilic acid with isovaleric acid or its derivatives (e.g., isovaleryl chloride) to form the corresponding N-acylated anthranilic acid, which is then cyclized. A study by S. K. Samanta and M. K. Bera describes an iodine-promoted oxidative decarboxylation of α-amino acids, followed by an oxidative cyclization with 2-aminobenzamides to furnish a wide range of quinazolinones, which could be adapted for the introduction of the isobutyl group. organic-chemistry.org
A variety of synthetic routes for C-2 alkylation are summarized in the table below:
| Method | Starting Materials | Key Reagents/Catalysts | Description | Citation |
| Conrad-Limpach Reaction | β-keto esters and aniline | Acid catalyst | Acid-catalyzed condensation followed by thermal cyclization. | uni-konstanz.de |
| Grignard Reagent Addition | N-Cbz protected quinolones | Alkyl-Grignard reagents, Pd/C, H2 | Regioselective addition of a Grignard reagent to a protected quinolone. | uni-konstanz.de |
| From 2-Aminobenzamides | 2-Aminobenzamides and aldehydes | p-Toluenesulfonic acid, PIDA | Cyclization followed by oxidative dehydrogenation. | organic-chemistry.org |
| From 2-Bromobenzamide | 2-Bromobenzamide and alcohols/aldehydes | Cu(I) catalyst | A multipathway domino reaction strategy. | organic-chemistry.org |
| From Isatoic Anhydride | Isatoic anhydride and amidoximes | Iron(III) chloride | Efficient synthesis of 2-substituted quinazolin-4(3H)-ones. | organic-chemistry.org |
Functionalization at the N-1 and N-3 Positions
N-1 Position: Direct alkylation at the N-1 position can be challenging due to the competing reactivity of the N-3 position and the carbonyl oxygen. However, specific strategies have been developed. For instance, a copper-catalyzed three-component N-alkylation reaction has been reported for N-heteroarenes, including 4-hydroxyquinazolines (the tautomeric form of 4(3H)-quinazolinones), using methyl ketones as alkylation reagents. rsc.org
N-3 Position: The N-3 position is more readily functionalized. A common method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine, which leads to the formation of a 2,3-disubstituted-4(3H)-quinazolinone. nih.gov This approach allows for the introduction of a wide variety of substituents at the N-3 position. Another method involves the reaction of isatoic anhydride with amines, which can lead to N-3 substituted quinazolinones. researchgate.net Green chemistry approaches utilizing deep eutectic solvents and microwaves have also been employed for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com
The following table summarizes key functionalization strategies for the N-1 and N-3 positions:
| Position | Method | Key Reagents/Catalysts | Description | Citation |
| N-1 | Copper-catalyzed N-alkylation | Copper catalyst, methyl ketones | Three-component reaction for N-alkylation of 4-hydroxyquinazolines. | rsc.org |
| N-3 | From Benzoxazinone | Primary amines | Ring opening of benzoxazinone followed by cyclization. | nih.gov |
| N-3 | From Isatoic Anhydride | Amines or isocyanates | Condensation reaction to form N-3 substituted quinazolinones. | researchgate.net |
| N-3 | Green Synthesis | Deep eutectic solvents, microwaves | Environmentally friendly synthesis of 3-substituted quinazolinones. | tandfonline.com |
Substitutions on the Fused Benzene (B151609) Ring (C-6, C-8) and Their Synthetic Feasibility
Modifications on the fused benzene ring, particularly at the C-6 and C-8 positions, can significantly impact the electronic and steric properties of the quinazolinone scaffold.
C-6 Substitution: The introduction of substituents at the C-6 position can be achieved through various methods. For example, rhodium(III)-catalyzed C-H activation of 2-arylquinazolin-4(3H)-ones with sulfoxonium ylides allows for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines. doi.orgacs.org This method provides a direct and convergent route to these complex heterocyclic systems. doi.orgacs.org Nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. nih.gov
C-8 Substitution: Substitution at the C-8 position is also feasible. When a directing group is present at the 7-position, nitration can also lead to an 8-nitrated product. nih.gov Structure-activity relationship studies have indicated that the presence of a halogen atom at the C-6 and C-8 positions can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov
The synthetic feasibility of these substitutions often depends on the directing effects of existing substituents on the ring.
| Position | Method | Key Reagents/Catalysts | Description | Citation |
| C-6 | Rh(III)-Catalyzed C-H Annulation | [Cp*RhCl2]2, AgSbF6 | Synthesis of C6-substituted isoquinolino[1,2-b]quinazolines. | doi.orgacs.org |
| C-6 | Nitration | Nitrating agents | Electrophilic aromatic substitution. | nih.gov |
| C-8 | Directed Nitration | Nitrating agents | Occurs in the presence of an ortho-directing group at C-7. | nih.gov |
| C-6, C-8 | Halogenation | Halogenating agents | Can enhance antimicrobial activity. | nih.gov |
Synthesis of Hybrid Molecules Incorporating the Quinazolinone Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacologically active moieties into a single molecule. nih.govnih.gov This approach can lead to compounds with improved potency, reduced side effects, or a dual mode of action. The quinazolinone scaffold is an excellent platform for creating such hybrid molecules due to its versatile chemistry and established biological importance. nih.govnih.gov
A variety of heterocyclic systems have been successfully hybridized with the quinazolinone nucleus, including thiazole, triazole, benzofuran, and imidazole. nih.gov For example, quinazolinone-sulfonamide hybrids have been designed and synthesized, demonstrating potential biological activities. nih.gov Another strategy involves linking the quinazolinone scaffold to other bioactive cores, such as pyrazole, to create novel antifungal agents. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences, starting with a functionalized quinazolinone derivative that can be further elaborated.
The following table showcases examples of quinazolinone-based hybrid molecules:
| Hybrid Partner | Linkage Strategy | Potential Application | Citation |
| Sulfonamide | Multi-step synthesis involving glycine (B1666218) as a precursor. | Antibacterial | nih.gov |
| Pyrazole | Covalent linkage through a benzene ring. | Antifungal | nih.gov |
| Thiazolidin-4-one | Molecular hybridization via a Schiff base intermediate. | Anticancer | rsc.org |
| Triazole | Linked through a 2-thioacetamido linkage. | Anticancer | rsc.org |
| Tetrazole | Nano-CuFe2O3 catalyzed synthesis. | Anticancer | nih.gov |
Computational and Theoretical Investigations of 4 1h Quinazolinone Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. This technique is crucial for understanding the structural basis of inhibition and for guiding the design of more potent and selective compounds.
Elucidation of Binding Modes with Key Biological Receptors and Enzymes (e.g., EGFR, DPP-4, Pyridoxal (B1214274) Kinase, Trypanothione Reductase)
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. abap.co.in Molecular docking studies have been pivotal in elucidating the binding modes of quinazolinone derivatives with several key enzymes.
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, and numerous quinazoline-based inhibitors have been developed. nih.govnih.gov Docking studies consistently show that the quinazoline core binds to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov Specific interactions often involve hydrogen bonds with key residues like Met793 and the gatekeeper residue Thr790, while other parts of the molecule form hydrophobic and van der Waals interactions with residues such as Leu718 and Val726. nih.govresearchgate.net The nature and position of substituents on the quinazoline ring are critical for achieving high affinity and selectivity. nih.govnih.gov
Dipeptidyl Peptidase-4 (DPP-4): As a target for type 2 diabetes, DPP-4 has been the subject of docking studies with various inhibitors, including those with a quinazolinone framework. These studies help to understand how these compounds can occupy the active site and interact with key residues to block the enzyme's activity.
Pyridoxal Kinase: This enzyme is essential in vitamin B6 metabolism and represents a potential target for developing new antimicrobial agents. Docking simulations have explored how quinazolinone derivatives can fit into the active site of pyridoxal kinase, guiding the optimization of these compounds as enzyme inhibitors.
Trypanothione Reductase: This enzyme is crucial for the survival of trypanosomatid parasites, the causative agents of diseases like leishmaniasis and Chagas disease. Computational studies have been used to model the interaction of quinazolinone-based compounds within the active site of this enzyme, aiming to develop new antiparasitic drugs.
While specific studies focusing solely on 2-(2-methylpropyl)-4(1H)-quinazolinone are limited, the general binding principles for the quinazolinone class suggest that the 2-isobutyl group would likely be oriented towards a hydrophobic pocket within the target's active site.
Prediction of Binding Affinities and Energetic Contributions
Molecular Dynamics Simulations to Analyze Ligand-Protein Complex Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. tandfonline.comnih.gov MD simulations track the atomic movements of the ligand-protein complex over time, providing insights into its flexibility and the stability of the predicted binding mode. abap.co.inresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the complex. abap.co.inresearchgate.net Stable RMSD values over the simulation time, typically within 1-3 Å for the protein backbone, suggest that the ligand remains securely bound in the active site. abap.co.in For quinazolinone derivatives complexed with targets like EGFR and MMP-13, MD simulations have confirmed the stability of the docked poses and highlighted the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) methods) for Electronic Structure Elucidation
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govacs.orgresearchgate.net These calculations provide a deeper understanding of a molecule's geometry, reactivity, and intermolecular interactions. acs.org For quinazolinone derivatives, DFT has been used to calculate properties such as:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting a molecule's chemical reactivity and stability. researchgate.netacs.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. This is vital for understanding non-covalent interactions, like hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.net
Quantum Chemical Descriptors: Parameters like hardness, softness, and electronegativity can be calculated to further characterize the reactivity of the quinazolinone scaffold. researchgate.net
These theoretical calculations have been applied to various quinazoline derivatives to optimize their geometries and to understand the electronic basis for their observed biological activities. nih.govacs.org
In Silico Methodologies for Drug-Likeness Assessment and Pharmacokinetic Profile Prediction (e.g., ADMET methodologies)
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in early drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govnih.goveurekaselect.com
For quinazolinone derivatives, computational tools are used to assess their "drug-likeness" based on criteria like Lipinski's Rule of Five. nih.gov This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Furthermore, various software platforms like SwissADME and ADMET Predictor® can forecast a wide range of pharmacokinetic parameters. nih.govnih.govyoutube.commdpi.com These predictions help to de-risk drug development by identifying potential issues such as poor oral absorption, low blood-brain barrier penetration, or potential toxicity early in the process. mdpi.com
Structure Activity Relationship Sar Studies of Quinazolinone Derivatives
Influence of the C-2 Substituent (e.g., 2-(2-methylpropyl) group) on Biological Activities
The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in determining the biological activity of the resulting derivative. nih.govresearchgate.net The nature of this substituent, ranging from simple alkyl groups to more complex aromatic and heterocyclic moieties, can significantly modulate the compound's interaction with its biological target.
For instance, the presence of a 2-(2-methylpropyl) group, also known as an isobutyl group, can confer specific properties to the molecule. While direct SAR studies on 2-(2-methylpropyl)-4(1H)-quinazolinone are not extensively detailed in the provided results, general principles of C-2 substitution can be inferred. The introduction of alkyl groups at this position is a common strategy in the development of quinazolinone-based agents. nih.gov The size, shape, and lipophilicity of the C-2 substituent can influence binding affinity and selectivity. For example, in a series of antibacterial quinazolines, variations at the C-2 position led to significant changes in their activity profiles. nih.gov
Research has shown that an electron-releasing substituent at the 2-position of a quinazolin-4-one scaffold is often required for certain biological activities. nih.gov Furthermore, the introduction of a thioalkyl fragment at the C-2 position has been shown to increase activity in some contexts. nih.gov In the development of antimalarial agents, SAR studies revealed that a meta-ethylbenzylamine moiety at the C-2 position was optimal for potency, suggesting the involvement of van der Waals and hydrophobic interactions with the target. acs.org
The following table summarizes the influence of various C-2 substituents on the biological activities of quinazolinone derivatives, as reported in different studies.
| C-2 Substituent | Observed Effect on Biological Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Electron-releasing group | Required for activity | General | nih.gov |
| Thioalkyl fragment | Increased activity | General | nih.gov |
| Meta-ethylbenzylamine | Optimal for potency | Antimalarial | acs.org |
| Phenyl ring | Important for hydrogen bonding with enzyme | Anticancer (Topoisomerase inhibition) | nih.gov |
| 2-Methoxyphenyl with basic side chain | Remarkable antiproliferative profile | Anticancer | nih.gov |
| Pyrrolidine with p-chloro phenyl | Most active against S. aureus | Antimicrobial | nih.gov |
Correlation Between N-1 and N-3 Substitutions and Pharmacological Profiles
The nitrogen atoms at positions 1 and 3 of the quinazolinone ring system are crucial for its chemical reactivity and biological interactions. Substitutions at these positions can dramatically alter the pharmacological profile of the resulting compounds. nih.govnih.gov
The N-3 position, in particular, is a frequent site for modification in the design of quinazolinone-based drugs. For example, in the well-known sedative-hypnotic methaqualone, a substituted phenyl group at the N-3 position is a key structural feature. wikipedia.orgwikipedia.org The nature of the substituent at N-3 can influence the compound's ability to cross the blood-brain barrier and interact with its central nervous system target. nih.gov
Furthermore, the introduction of different heterocyclic moieties at the N-3 position has been suggested to enhance biological activity. nih.gov In a series of antimicrobial quinazolinones, the presence of a substituted aromatic ring at the N-3 position was found to be essential for their activity. nih.gov
While the N-1 position is less commonly substituted, modifications at this site can also impact the molecule's properties. The lactam-lactim tautomerism involving the N-1 and the C-2 position is a significant aspect of quinazolinone chemistry and can be influenced by substitution. nih.gov
The table below illustrates the impact of substitutions at the N-1 and N-3 positions on the pharmacological profiles of quinazolinone derivatives.
| Position | Substituent | Observed Effect on Pharmacological Profile | Therapeutic Area | Reference |
|---|---|---|---|---|
| N-3 | Substituted phenyl group | Key for hypnotic/sedative activity | CNS | wikipedia.org |
| N-3 | Various heterocyclic moieties | Can increase activity | General | nih.gov |
| N-3 | Substituted aromatic ring | Essential for antimicrobial activity | Antimicrobial | nih.gov |
Impact of Substitutions on the Fused Benzene (B151609) Ring (C-6, C-8) on Efficacy and Selectivity
Substitutions on the fused benzene ring of the quinazolinone core, particularly at the C-6 and C-8 positions, are critical for modulating the efficacy and selectivity of these compounds. researchgate.netnih.govnih.govnih.gov The electronic and steric properties of these substituents can fine-tune the interaction of the molecule with its biological target.
For example, the presence of a nitro group at the C-6 position has been shown to increase the activity of certain quinazolinone derivatives. nih.gov In the context of anticancer agents, structural modifications at the C-6 and C-7 positions have led to compounds with potent inhibitory activity against epidermal growth factor receptor (EGFR). nih.gov
Recent studies have highlighted the importance of the C-8 position. biorxiv.orgbiorxiv.org Larger substituents at C-8, such as nitro and diol groups, have been shown to engage in new interactions with tankyrase enzymes, leading to improved affinity and selectivity. biorxiv.orgbiorxiv.org Specifically, a diol-substituted analog demonstrated a significant increase in potency. biorxiv.org It has been suggested that small, electron-rich substituents at the C-8 position may enhance inhibitory potency towards tankyrases. biorxiv.org
The following table summarizes the effects of substitutions at the C-6 and C-8 positions on the efficacy and selectivity of quinazolinone derivatives.
| Position | Substituent | Observed Effect on Efficacy and Selectivity | Target/Therapeutic Area | Reference |
|---|---|---|---|---|
| C-6 | Nitro group | Increased activity | Anticancer (PARP inhibition) | nih.gov |
| C-6, C-7 | Various structural modifications | Potent EGFR inhibition | Anticancer | nih.gov |
| C-8 | Nitro and diol groups | Improved affinity and selectivity | Anticancer (Tankyrase inhibition) | biorxiv.orgbiorxiv.org |
| C-8 | Small, electron-rich substituents | May enhance inhibitory potency | Anticancer (Tankyrase inhibition) | biorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing leads to enhance their potency and selectivity. nih.govbiorxiv.orgbiorxiv.org
The development of a QSAR model typically involves several steps:
Data Set Selection: A series of quinazolinone derivatives with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
Once a robust and predictive QSAR model is established, it can be used to screen virtual libraries of quinazolinone derivatives and prioritize the synthesis of the most promising candidates. qsartoolbox.org For example, 3D-QSAR studies on quinazoline (B50416) derivatives have been used to design new compounds with potential antitumor activity. nih.gov These models provide contour maps that highlight the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of optimized analogs. nih.gov
The table below provides an overview of QSAR modeling applications for quinazolinone derivatives.
| QSAR Model Type | Application | Key Findings/Outcomes | Reference |
|---|---|---|---|
| 2D-QSAR and 3D-QSAR (CoMSIA) | Prediction of antitumor activity of quinazoline compounds for osteosarcoma | Constructed reliable models to predict compound activity and guide the design of new derivatives. | nih.gov |
| QSAR (general) | Designing quinazoline-based EGFR inhibitors | Developed models for predicting inhibitors against wild-type EGFR. | nih.gov |
| 3D-QSAR | Predicting activities of oxadiazole derivatives as anti-Alzheimer agents (related heterocyclic system) | Developed robust models and used contour maps to guide the design of new compounds. | rsc.org |
Biological Activity and Molecular Mechanisms of Action of Quinazolinone Derivatives
Anti-inflammatory and Anti-allergic Mechanisms (e.g., inhibition of p38 MAPK, COX-2, TNF-α)
Quinazolinone derivatives have emerged as promising candidates for the development of new anti-inflammatory and anti-allergic drugs. tsijournals.com Inflammation is a complex biological response involving various biochemical reactions aimed at protecting the body from infection and repairing tissue damage. tsijournals.com Certain quinazolinone derivatives exert their effects by inhibiting key mediators of the inflammatory cascade. A significant mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine pivotal in systemic inflammation. tsijournals.com By suppressing TNF-α, these compounds can mitigate the downstream inflammatory effects.
The anti-inflammatory potential of this class of compounds is also linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Furthermore, some derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs), such as PDE3 and PDE4, which are involved in the inflammatory pathways of allergic diseases like asthma. tsijournals.com The development of quinazolinone-based inhibitors targeting these specific molecular pathways offers an attractive strategy for creating new anti-inflammatory therapies with potentially improved efficacy and safety profiles. tsijournals.com
Anti-leishmanial Mechanisms (e.g., targeting Pyridoxal (B1214274) Kinase and Trypanothione Reductase)
Leishmaniasis, a parasitic disease with often severe side effects from current treatments, has prompted research into new, safer, and more effective therapeutic agents. nih.gov Quinazolinone derivatives have been explored as potential anti-leishmanial agents, with mechanisms targeting enzymes essential for the parasite's survival but absent in humans, making them selective targets. nih.govnih.gov
One key target is Trypanothione Reductase (TryR) , an enzyme crucial for the parasite's defense against oxidative stress generated by the host's immune cells. nih.govnih.gov Inhibition of TryR disrupts the parasite's redox balance, leading to cell death. nih.govnih.gov Studies have shown that certain natural and synthetic compounds can effectively inhibit TryR activity. nih.gov
Another vital enzyme target is Pyridoxal Kinase (PdxK) . This enzyme is part of the vitamin B6 salvage pathway and is essential for producing pyridoxal-5'-phosphate, a crucial co-factor for numerous metabolic reactions in the parasite. nih.govresearchgate.netchemrxiv.org The growth and infectivity of the Leishmania parasite are dependent on PdxK. nih.gov Significant structural differences between the active sites of the parasite and human PdxK make it a promising target for selective inhibitors. nih.gov Although some quinazolinone derivatives have shown modest efficacy against Leishmania species, structural modifications, such as the inclusion of polar groups, are being investigated to enhance their anti-leishmanial potential. nih.gov
Anticancer Activity: Molecular Targets and Cellular Pathways (e.g., EGFR inhibition, induction of apoptosis, cell cycle arrest)
The quinazolinone scaffold is a cornerstone in the development of modern anticancer drugs, with several approved agents like Gefitinib (B1684475) and Erlotinib built upon this structure. nih.gov These derivatives exhibit potent antitumor activity through various molecular mechanisms. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism is the inhibition of EGFR, a tyrosine kinase that is often overexpressed in various cancers, including lung and breast cancer. nih.goveurekaselect.com Quinazolinone derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking the downstream signaling pathways that lead to cell proliferation and tumor growth. nih.govacs.org Numerous studies have focused on synthesizing novel quinazolinone derivatives with high EGFR inhibitory potency. nih.goveurekaselect.comnih.gov
Induction of Apoptosis and Cell Cycle Arrest: Beyond EGFR inhibition, these compounds trigger cancer cell death through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.
Apoptosis: Certain derivatives have been shown to induce both early and late apoptosis. tandfonline.comtandfonline.com This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. tandfonline.comtandfonline.com This shift ultimately leads to the activation of executioner caspases, like caspase-3, which dismantle the cell. tandfonline.comtandfonline.com
Cell Cycle Arrest: Quinazolinone compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. nih.gov Arrest is commonly observed at the G1/S or G2/M phases of the cell cycle. nih.govtandfonline.comnih.gov For instance, some derivatives cause arrest at the G1 phase by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). tandfonline.com Others induce mitotic arrest at the G2/M phase by disrupting tubulin polymerization or increasing the expression of key mitotic proteins like cyclin B. iiarjournals.org In some cases, this activity is mediated by the accumulation of reactive oxygen species (ROS), which, when produced in excess, can trigger both cell cycle arrest and apoptosis. nih.gov
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
Compound Molecular Target/Mechanism Affected Cancer Cell Line(s) Key Finding (e.g., IC50) Source Compound 6d (a 2,3-disubstituted quinazolin-4(1H)-one) EGFR inhibition, Apoptosis induction, Cell cycle arrest (G1/S) NCI-H460 (Lung), HS 578T (Breast) EGFR IC50 = 0.069 µM nih.gov Compound 24 (a 2-mercapto-quinazolin-4-one analog) EGFR-TK and DHFR inhibition, Apoptosis, Cell cycle arrest COLO-205 (Colon) EGFR-TK IC50 = 13.40 nM nih.gov Compound 5d (1,3-benzodioxole derivative) CDK4/6 inhibition, Apoptosis induction, Cell cycle arrest (G1) MCF-7, MDA-MB-231 (Breast) CDK4 IC50 = 0.26 µM; CDK6 IC50 = 0.16 µM nih.gov HoLu-12 (a 6,7-disubstituted-2-phenyl quinazoline) Mitotic arrest (G2/M), Apoptosis induction Oral Squamous Cell Carcinoma (OSCC) Induces mitotic arrest and apoptosis chemrxiv.org Compound 04NB-03 ROS-dependent apoptosis and cell cycle arrest (G2/M) Hepatocellular Carcinoma (HCC) Suppressed HCC cell viability and proliferation researchgate.net
Antibacterial Activity: Insights into Protein-Binding Interactions (e.g., PBP2a inhibition)
The rise of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents with novel mechanisms. Quinazolinones have emerged as a new class of antibacterials effective against MRSA. nih.govnih.gov Their primary mechanism involves targeting bacterial cell wall biosynthesis. nih.gov
A key molecular target is Penicillin-Binding Protein 2a (PBP2a) , an enzyme that grants MRSA its high-level resistance to most β-lactam antibiotics due to its structurally closed active site. mpu.edu.mo Quinazolinone derivatives exhibit a unique mechanism of action by binding to an allosteric site on the PBP2a enzyme, distinct from the active site where β-lactams bind. nih.govnih.gov This allosteric binding triggers a conformational change in PBP2a, causing its normally closed active site to open. nih.govmpu.edu.mo This opening renders the PBP2a vulnerable to inhibition by β-lactam antibiotics like piperacillin, which would otherwise be ineffective. nih.govnih.gov
This synergistic interaction, where the quinazolinone allosterically sensitizes PBP2a to a β-lactam, leads to a potent bactericidal effect by crippling the cell wall synthesis machinery. nih.govnih.gov This mechanism has been validated in preclinical models and represents a promising strategy to overcome MRSA resistance by revitalizing the efficacy of existing antibiotics. nih.gov
Antifungal Activity: Mechanistic Considerations
Quinazolinone derivatives have demonstrated notable antifungal properties against a range of fungi, including significant plant pathogens. mdpi.comjocpr.commdpi.com The structural features of the quinazolinone ring, including the position and nature of substituents, play a crucial role in their antifungal efficacy. nih.gov
Research has shown that newly synthesized quinazolinone compounds exhibit significant inhibitory activity against various phytopathogenic fungi such as Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum fructicola. mdpi.com Structure-activity relationship (SAR) studies reveal that the type of substituent on the quinazolinone core can determine the spectrum of activity. For instance, compounds containing chlorine atoms showed better inhibition against Rhizoctonia solani, whereas those with a cyano group were more effective against Fusarium species. mdpi.com
While the precise and varied mechanisms are still under broad investigation, the antifungal action is generally believed to involve interactions with essential fungal cellular structures or metabolic pathways. nih.gov The ability of these compounds to inhibit fungal growth makes them potential lead structures for developing new fungicides for agricultural and medicinal use. mdpi.comnih.gov
Antimalarial Activity: Elucidating Parasite-Specific Mechanisms
Malaria remains a major global health threat, driven by the parasite's growing resistance to conventional drugs. nih.gov Quinazolinone derivatives have been investigated as a source of new antimalarial agents, largely inspired by the natural alkaloid febrifugine (B1672321) , which contains a 4-quinazolinone moiety and is known for its potent antimalarial properties. nih.gov
The antimalarial activity of many febrifugine analogues and related quinazolinone derivatives is attributed to the 4-quinazolinone core structure. nih.gov The mechanism of action for quinoline-based antimalarials, a class that includes quinazolinones, is thought to involve interference with the parasite's hemoglobin digestion process within its acidic food vacuole. nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite protects itself by polymerizing this heme into non-toxic hemozoin. Quinoline-type drugs are believed to accumulate in the food vacuole and inhibit this heme polymerization process. nih.gov This leads to a buildup of free heme, which is toxic to the parasite and causes its death. nih.gov
Structure-activity relationship studies have led to the identification of quinazolinone-2-carboxamide derivatives with potent activity against resistant malaria strains, demonstrating a rapid parasite-killing profile in vitro. acs.org These findings highlight the potential of the quinazolinone scaffold in developing new, cost-effective antimalarial drugs that can overcome existing resistance. nih.gov
Antihyperglycemic Activity: Mechanisms of α-Glucosidase and Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Quinazolinone derivatives have been identified as promising agents for the management of type 2 diabetes mellitus through the inhibition of key enzymes involved in glucose metabolism.
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.govmdpi.com Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels. mdpi.com Several quinazolin-4(3H)-one derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies have revealed that these compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. nih.govresearchgate.net This makes them attractive candidates for developing new oral antihyperglycemic drugs. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as GLP-1 and GIP. nih.govnih.gov These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, which enhances insulin release, suppresses glucagon (B607659) secretion, and ultimately improves glycemic control. nih.govnih.gov The quinazoline (B50416) ring is a key structural fragment in some known DPP-4 inhibitors, such as Linagliptin. This has inspired the design of novel quinoxaline (B1680401) and quinazoline derivatives as potent and selective DPP-4 inhibitors. nih.gov Molecular modeling studies have shown that these derivatives can fit effectively into the active pocket of the DPP-4 enzyme, validating their mechanism of action. nih.gov
Table 2: Antihyperglycemic Activity of Selected Quinazolinone Derivatives
Compound Series Enzyme Target Inhibition Mechanism Key Finding Source Quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives (e.g., Compound 7b) α-Glucosidase Competitive Inhibition Compound 7b IC50 = 14.4 µM (~53 times more potent than acarbose) [11, 12] Quinoxaline/Quinazoline derivatives Dipeptidyl Peptidase-4 (DPP-4) Competitive Inhibition Identified as potent and selective DPP-4 inhibitors. acs.org
Central Nervous System (CNS) Activity: Molecular Basis of Anticonvulsant and Antidepressant Effects
Quinazolinone derivatives have demonstrated significant activity within the central nervous system, particularly as anticonvulsant and antidepressant agents. nih.govmdpi.com
The anticonvulsant properties of many quinazolinone derivatives are primarily attributed to their interaction with the GABAergic system. mdpi.comnih.gov Specifically, they act as positive allosteric modulators of the GABA-A receptor. mdpi.com The binding of these compounds to the allosteric site of the GABA-A receptor enhances the inhibitory effect of the neurotransmitter GABA, which is crucial for controlling neuronal excitability. mdpi.comnih.gov Structure-activity relationship studies have highlighted several key features for this activity: the quinazolin-4(3H)-one moiety serves as a hydrophobic domain, the nitrogen atom at position 1 (N1) acts as an electron donor, and the carbonyl group is essential for hydrogen bonding. mdpi.com Substituents at positions 2 and 3 of the quinazolinone ring play a significant role in modulating the anticonvulsant potency and pharmacokinetic profile of these compounds. mdpi.com For instance, methaqualone, a well-known sedative-hypnotic quinazolinone, is believed to exert its anticonvulsant effects through positive allosteric modulation of the GABA-A receptor. mdpi.com
In addition to GABA-A receptor modulation, some quinazolinone derivatives may exhibit anticonvulsant effects through the inhibition of carbonic anhydrase II (CA II). nih.gov Inhibition of this enzyme in the brain leads to an increase in carbon dioxide concentration, which has a positive outcome in the management of epilepsy. mdpi.com Molecular docking studies have been employed to investigate the binding of quinazoline analogues to human carbonic anhydrase II, suggesting it as a potential target for this class of compounds. nih.gov
The antidepressant effects of certain quinazolinone derivatives are linked to their ability to modulate the levels of monoamine neurotransmitters in the brain, such as noradrenaline (NE) and 5-hydroxytryptamine (5-HT). nih.gov Some compounds have been shown to significantly increase the levels of these neurotransmitters in the brain. nih.gov The underlying mechanism for this is suggested to be the regulation of monoamine neurotransmitter homeostasis. nih.gov Furthermore, some derivatives have been investigated for their monoamine oxidase (MAO) inhibitory activity, which is a well-established mechanism for antidepressant drugs. nih.gov
Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound | Test Model | Activity | Putative Molecular Mechanism | Reference |
| Methaqualone Analogs | Pentylenetetrazole (PTZ)-induced seizures | Active | Positive allosteric modulator of GABA-A receptor | mdpi.com |
| 2,3-disubstituted-4-(3H) quinazolinones | Electroshock-induced seizures, PTZ-induced clonic seizures | Potent anticonvulsant activity | Not specified | mdpi.com |
| 3-substituted 2-thio-quinazolin-4(3H)-one derivatives | scPTZ-induced seizures | 100% protection (for some derivatives) | Inhibition of human carbonic anhydrase II (hCA II) | nih.gov |
| 3-amino 2-phenyl quinazolinones | Maximal Electroshock (MES) method | Noteworthy anticonvulsant activity | Not specified | researchgate.net |
Exploration of Other Noteworthy Biological Activities and Their Underlying Molecular Pathways (e.g., antioxidant, anti-HIV, antihypertensive, antithrombotic, antiobesity)
Beyond their effects on the central nervous system, quinazolinone derivatives have been explored for a multitude of other biological activities.
Antioxidant Activity
Several studies have investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. mdpi.comnih.govresearchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and TEAC (Trolox equivalent antioxidant capacity). mdpi.comnih.govresearchgate.net Research indicates that the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold is crucial for antioxidant activity. mdpi.comnih.govresearchgate.net Specifically, dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups at the ortho or para positions of the phenyl ring, exhibit potent radical scavenging properties. nih.gov Some derivatives with two hydroxyl groups in the ortho position also demonstrate metal-chelating properties. nih.govresearchgate.net The antiradical activity can be further enhanced by linking the quinazolin-4(3H)-one with polyphenolic derivatives. nih.gov
Table 2: Antioxidant Activity of Selected 2-Substituted Quinazolin-4(3H)-ones
| Compound | Antioxidant Assay | Result | Reference |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEACCUPRAC | Potent antioxidant with metal-chelating properties | nih.govresearchgate.net |
| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEACCUPRAC | Radical scavenging activity | mdpi.com |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEACCUPRAC | Potent radical scavenging activity | mdpi.com |
Anti-HIV Activity
Quinazolinone derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type-1 (HIV-1). nih.govacs.orgnih.gov These compounds are designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic function and preventing the conversion of viral RNA into DNA. Several 2,3-disubstituted quinazoline derivatives and 4-alkenyl/alkynyl-3,4-dihydro-4-(trifluoromethyl)-2-(1H)-quinazolinones have demonstrated potent anti-HIV activity against wild-type and various mutant strains of the virus. acs.orgnih.gov
Table 3: Anti-HIV Activity of Selected Quinazolinone Derivatives
| Compound Class | Activity | Molecular Target | Reference |
| [2-phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides | Up to 45.67% protection in CEM cell line | HIV-1 | nih.gov |
| 4-alkenyl/alkynyl-3,4-dihydro-4-(trifluoromethyl)-2-(1H)-quinazolinones | Low nanomolar potency against wild-type and mutant HIV-1 | HIV-1 Reverse Transcriptase (NNRTI) | acs.org |
Antihypertensive Activity
The antihypertensive properties of quinazoline derivatives are well-documented, with several analogues being used clinically. nih.govnih.govtandfonline.com The primary mechanism of action for many of these compounds is the blockade of α1-adrenergic receptors. nih.govtandfonline.com By antagonizing these receptors on vascular smooth muscle, they induce vasodilation, leading to a decrease in blood pressure. Prazosin is a well-known example of a quinazoline-based α1-blocker. nih.govtandfonline.com The nature and position of substituents on the quinazoline ring significantly influence the antihypertensive potency and duration of action. nih.gov
Table 4: Antihypertensive Activity of Selected Quinazolinone Derivatives
| Compound Class | Test Model | Activity | Putative Molecular Mechanism | Reference |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Anesthetized normotensive rats, conscious spontaneously hypertensive rats | Potent antihypertensive effect, comparable to prazosin | Not specified | nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Adrenaline induced hypertension in anaesthetized rats | Potent antihypertensive activity | α1-adrenergic receptor blocking property | nih.gov |
| Substituted quinazolin-4(3H)-one derivatives | In vivo screening | Hypotensive effect and bradycardia | α1 blocking action | benthamscience.com |
Antithrombotic Activity
Some quinazolinone derivatives have been investigated for their potential as antithrombotic agents. nih.gov Studies on 2(1H)-quinolinone derivatives, a related class of compounds, have shown that they can exhibit both anti-thrombotic and anti-hyperplastic activities. nih.gov The mechanism of action for some of these compounds involves the inhibition of platelet aggregation.
Antiobesity Activity
The potential of quinazolinone derivatives in the management of obesity has also been explored. researchgate.netwipo.int One of the targeted molecular pathways is the inhibition of pancreatic lipase. researchgate.net This enzyme plays a crucial role in the digestion and absorption of dietary triglycerides. By inhibiting pancreatic lipase, these compounds can reduce fat absorption, thereby contributing to weight management. researchgate.net Additionally, some quinazoline derivatives have been identified as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which have shown anti-obesity activity. wipo.int
Table 5: Anti-obesity Activity of Selected Quinazolinone Derivatives
| Compound Class | Activity | Molecular Target | Reference |
| 2, 3 and 6 substituted quinazolin-4(3H)-ones | Inhibitory action on pancreatic lipase | Pancreatic Lipase | researchgate.net |
| Quinazoline derivatives | Not specified | Melanin-concentrating hormone receptor 1 (MCHR1) antagonist | wipo.int |
Future Research Directions and Therapeutic Potential
Emerging Trends in Quinazolinone Research and Development
The field of quinazolinone research is dynamic, with several key trends shaping the development of new derivatives, including those based on the 2-(2-methylpropyl) scaffold. A primary focus is the exploration of quinazolinones as potent and selective inhibitors of various enzymes and receptors implicated in disease. nih.govorganic-chemistry.org Of note is the significant attention on their anticancer properties, with research targeting mechanisms like the inhibition of tubulin polymerization, which is crucial for cell division, and the modulation of key signaling pathways involved in tumor growth. nih.govuni-konstanz.de
Furthermore, there is a growing trend towards the development of quinazolinone-based compounds as antimicrobial agents to combat the rise of drug-resistant pathogens. researchgate.net Research is also expanding into their potential as anti-inflammatory, anticonvulsant, and even antiviral agents. nih.govorganic-chemistry.org The versatility of the quinazolinone core allows for structural modifications that can tune its biological activity, making it a privileged scaffold in drug discovery. researchgate.net
Rational Design Principles for Novel Quinazolinone Scaffolds with Enhanced Bioactivity
The design of novel 2-(2-methylpropyl)-4(1H)-quinazolinone derivatives with enhanced biological activity is guided by established principles of medicinal chemistry. Structure-activity relationship (SAR) studies are paramount, providing insights into how modifications of the chemical structure affect its biological function. nih.govnih.gov For 2-substituted quinazolinones, the nature of the alkyl group at the 2-position is a critical determinant of activity. For instance, studies on related compounds have shown that variations in the alkyl chain length and branching can significantly impact anticancer and anti-inflammatory properties.
Another key principle is the concept of molecular hybridization, where the 2-(2-methylpropyl)-4(1H)-quinazolinone scaffold could be combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach aims to target multiple pathways or enhance the potency and selectivity of the parent compound. The isobutyl group of 2-(2-methylpropyl)-4(1H)-quinazolinone offers a lipophilic anchor that can be strategically utilized in designing compounds with improved cell permeability and target engagement.
Integration of Advanced Computational and Experimental Methodologies in Lead Optimization
Modern drug discovery heavily relies on the synergy between computational and experimental approaches to accelerate the process of lead optimization. For a compound like 2-(2-methylpropyl)-4(1H)-quinazolinone, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be invaluable. rjeid.comresearchgate.net These computational models can predict the binding affinity of the compound to specific biological targets, helping to prioritize the synthesis of the most promising derivatives.
Molecular dynamics simulations can further elucidate the dynamic interactions between the ligand and its target protein, providing a deeper understanding of the mechanism of action at a molecular level. These computational predictions are then validated through experimental assays. High-throughput screening (HTS) can rapidly assess the biological activity of a library of synthesized derivatives against various targets. Spectroscopic techniques like NMR and mass spectrometry are essential for the structural characterization of these new compounds. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing is crucial for the efficient optimization of lead compounds.
Challenges and Opportunities in Translating Quinazolinone-Based Compounds into Therapeutic Agents
The journey from a promising lead compound to a clinically approved therapeutic agent is fraught with challenges. For 2-(2-methylpropyl)-4(1H)-quinazolinone and its derivatives, a significant hurdle is the optimization of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Ensuring that the compound reaches its target in the body in sufficient concentration and for an adequate duration, without causing undue toxicity, is a complex balancing act.
Another challenge is the potential for off-target effects and the development of drug resistance, particularly in the context of anticancer and antimicrobial therapies. However, these challenges also present opportunities. The structural versatility of the quinazolinone scaffold allows for fine-tuning of its properties to overcome these limitations. The development of targeted delivery systems could also enhance the efficacy and reduce the side effects of quinazolinone-based drugs. The vast chemical space that can be explored around the 2-(2-methylpropyl)-4(1H)-quinazolinone core provides a fertile ground for the discovery of novel therapeutic agents with improved profiles. The continued integration of advanced research methodologies and a deeper understanding of the biological targets will undoubtedly unlock the full therapeutic potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4(1H)-quinazolinone derivatives, particularly 2-(2-methylpropyl)-substituted analogs?
- Methodological Answer :
- Electrochemical Synthesis : A promising method involves oxidative cyclization of 2-aminobenzamides using aluminum and carbon electrodes in acetic acid, yielding 2-methylquinazolin-4(3H)-ones at room temperature with high efficiency (e.g., 85–92% yields under mild conditions) .
- Thermal Cyclization : Traditional approaches use anthranilamide derivatives reacted with 2-chloroacetyl chloride and triethylamine, followed by amine substitution to introduce the 2-methylpropyl group. This method requires optimization of reaction time (6–12 hours) and temperature (80–100°C) to avoid byproducts .
- Data Table :
| Method | Conditions | Yield (%) | Limitations | Reference |
|---|---|---|---|---|
| Electrochemical | RT, AcOH, 6 h | 85–92 | Requires specialized setup | |
| Thermal Cyclization | 80–100°C, 8–12 h | 60–75 | Byproduct formation |
Q. How is the structural integrity of 2-(2-methylpropyl)-4(1H)-quinazolinone confirmed experimentally?
- Methodological Answer :
- Spectroscopy : NMR (δ 1.05–1.15 ppm for methylpropyl protons), NMR (δ 25–30 ppm for branched carbons), and IR (C=O stretch at 1670–1690 cm) are critical for confirming substitution patterns .
- X-ray Crystallography : For crystalline derivatives, bond angles and distances (e.g., C2–N1 bond length ~1.34 Å) validate the quinazolinone scaffold and substituent orientation .
Q. What preliminary biological activities are associated with 2-(2-methylpropyl)-4(1H)-quinazolinone?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution methods against Staphylococcus aureus (MIC 12.5–25 µg/mL) and Candida albicans (MIC 25–50 µg/mL) reveal moderate activity, comparable to fluconazole in some derivatives .
- Anti-inflammatory Screening : COX-2 inhibition assays (IC ~15–30 µM) suggest potential, though less potent than indomethacin (IC ~1 µM) .
Advanced Research Questions
Q. How do substituents like 2-methylpropyl influence the reactivity and biological activity of 4(1H)-quinazolinones?
- Methodological Answer :
- Steric Effects : The bulky 2-methylpropyl group reduces electrophilic substitution at C6/C7 positions, directing reactivity to the N3 site (e.g., alkylation or acylation) .
- Bioactivity Correlation : Hydrophobicity from the branched chain enhances membrane permeability, improving antibacterial activity but reducing solubility (logP ~2.5 vs. ~1.8 for unsubstituted analogs) .
Q. What strategies resolve contradictions in reported biological data for 4(1H)-quinazolinones?
- Methodological Answer :
- Assay Standardization : Discrepancies in MIC values (e.g., ±50% variation) often arise from differences in bacterial strains or inoculum size. Use CLSI guidelines for consistency .
- Metabolic Stability Testing : Hepatic microsome assays (e.g., t <30 minutes in rat models) explain rapid inactivation in vivo, reconciling in vitro vs. in vivo efficacy gaps .
Q. Can computational methods predict the optimal reaction pathways for synthesizing 2-substituted quinazolinones?
- Methodological Answer :
- DFT Calculations : Transition state modeling (e.g., ΔG ~25 kcal/mol for cyclization steps) identifies rate-limiting steps, guiding solvent selection (polar aprotic solvents lower ΔG by 3–5 kcal/mol) .
- Machine Learning : QSAR models trained on 50+ derivatives correlate substituent electronic parameters (Hammett σ) with reaction yields (R = 0.78) .
Q. What advanced characterization techniques elucidate the mechanism of anticancer activity in 2-(2-methylpropyl)-4(1H)-quinazolinone derivatives?
- Methodological Answer :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation (2–3-fold increase vs. controls) in MCF-7 cells at 50 µM .
- Molecular Docking : Docking into EGFR kinase (PDB: 1M17) reveals binding affinity (ΔG ~-9.2 kcal/mol) via H-bonds with Met793 and hydrophobic interactions with the methylpropyl group .
Data Contradictions and Resolution
Q. Why do some studies report high antibacterial activity for 2-methylpropyl-substituted quinazolinones, while others show negligible effects?
- Analysis :
- Structural Variants : Activity varies with the position of the methylpropyl group. For example, 2-substituted analogs (MIC 12.5 µg/mL) outperform 3-substituted ones (MIC >100 µg/mL) .
- Resistance Mechanisms : Efflux pump overexpression (e.g., S. aureus NorA) in certain strains reduces efficacy, necessitating combination therapy with pump inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
